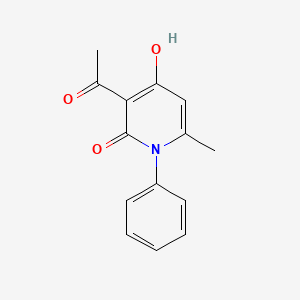
Neodymium, isotope of mass 148
説明
Neodymium, isotope of mass 148, is a stable isotope of the element neodymium, which belongs to the lanthanide series of the periodic table. Neodymium has the atomic number 60 and is known for its magnetic properties. The isotope of mass 148 has 88 neutrons and 60 protons, giving it a mass number of 148. This isotope is naturally occurring and has a relative abundance of approximately 5.76% .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of neodymium, isotope of mass 148, typically involves the separation of neodymium isotopes from naturally occurring neodymium sources. This can be achieved through various methods such as:
Centrifugation: Utilizing the slight differences in mass between isotopes to separate them.
Electromagnetic Separation: Using magnetic fields to separate isotopes based on their mass-to-charge ratio.
Chemical Exchange: Employing chemical reactions that preferentially react with specific isotopes.
Industrial Production Methods: In industrial settings, the production of neodymium isotopes, including the isotope of mass 148, often involves the use of large-scale separation facilities. These facilities employ techniques such as:
Gas Diffusion: A process where gaseous compounds of neodymium are passed through membranes to separate isotopes.
Laser Isotope Separation: Using lasers to selectively ionize and separate specific isotopes based on their unique absorption spectra.
化学反応の分析
Types of Reactions: Neodymium, isotope of mass 148, can undergo various chemical reactions, including:
Oxidation: Reacting with oxygen to form neodymium oxide.
Reduction: Reducing neodymium compounds to elemental neodymium.
Substitution: Participating in reactions where neodymium replaces another element in a compound.
Common Reagents and Conditions:
Oxidation: Typically involves heating neodymium in the presence of oxygen or air.
Reduction: Often requires the use of reducing agents such as hydrogen gas or carbon at high temperatures.
Substitution: Can occur in aqueous solutions with appropriate ligands and catalysts.
Major Products:
Neodymium Oxide (Nd2O3): Formed during oxidation reactions.
Elemental Neodymium: Produced through reduction processes.
Neodymium Compounds: Various neodymium salts and complexes formed through substitution reactions.
科学的研究の応用
Neodymium, isotope of mass 148, has several scientific research applications, including:
Geological Studies: Used to study the isotopic composition of rocks and minerals, providing insights into geological processes and the history of the Earth’s crust.
Nuclear Physics: Employed in experiments to understand nuclear reactions and decay processes.
Medical Research: Utilized in the production of radiopharmaceuticals for diagnostic imaging and therapeutic applications.
Material Science: Investigated for its magnetic properties and potential use in advanced materials and technologies.
作用機序
The mechanism by which neodymium, isotope of mass 148, exerts its effects depends on the specific application. In nuclear physics, its interactions with other particles and nuclei are governed by nuclear forces and quantum mechanics. In geological studies, its isotopic ratios provide information about the age and formation processes of rocks. In medical research, its radioactive decay properties are harnessed for imaging and treatment .
類似化合物との比較
Neodymium, isotope of mass 148, can be compared with other neodymium isotopes and similar lanthanide elements:
Neodymium Isotopes: Other stable isotopes of neodymium include those with mass numbers 142, 143, 144, 145, and 146. Each isotope has unique nuclear properties and applications.
Similar Lanthanides: Elements such as praseodymium, samarium, and europium share similar chemical properties with neodymium.
特性
IUPAC Name |
neodymium-148 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Nd/i1+4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEFYFXOXNSNQGX-RNFDNDRNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Nd] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[148Nd] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Nd | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60931644 | |
| Record name | (~148~Nd)Neodymium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60931644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.91690 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14280-26-3 | |
| Record name | Neodymium, isotope of mass 148 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014280263 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (~148~Nd)Neodymium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60931644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






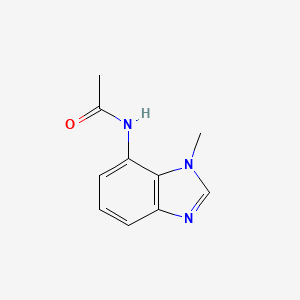
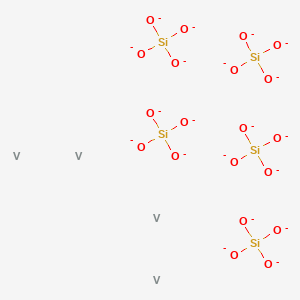
![8-[4-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)butyl]-8-azaspiro[4.5]decane-7,9-dione;hydrochloride](/img/structure/B577185.png)
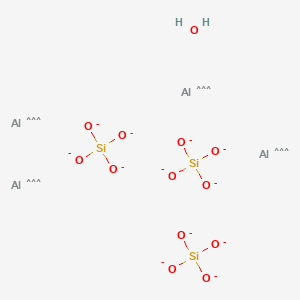
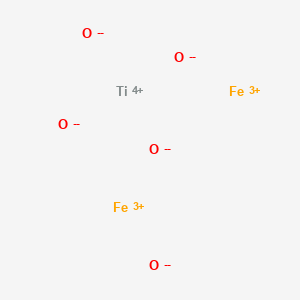
![Calcium bis[3-nitro-4-[[2-oxo-1-[(phenylamino)carbonyl]propyl]azo]benzenesulphonate]](/img/structure/B577191.png)
